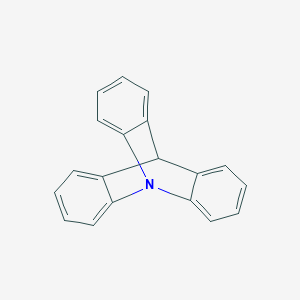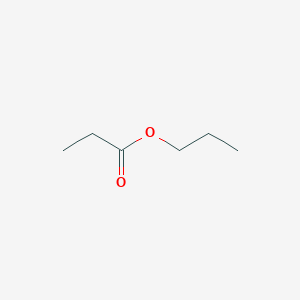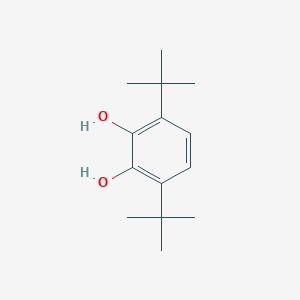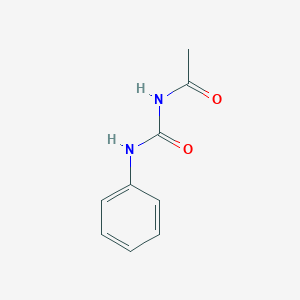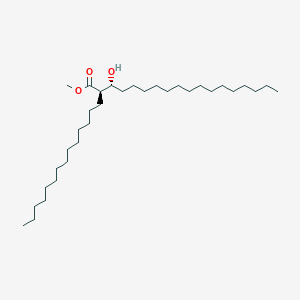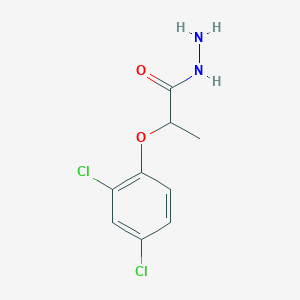
2-(2,4-Dichlorophenoxy)propanehydrazide
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)propanehydrazide is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. The compound of interest is related to various research areas, including the synthesis of complex molecules, the study of their molecular structures, and the analysis of their physical and chemical properties. Although the provided papers do not directly discuss 2-(2,4-Dichlorophenoxy)propanehydrazide, they provide valuable insights into related compounds and their behaviors, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2,4-dichloroacetophenone with other reagents. For example, one study describes the synthesis of a compound by reacting 2,4-dichloroacetophenone with 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that similar synthetic routes could be employed for the synthesis of 2-(2,4-Dichlorophenoxy)propanehydrazide, using appropriate hydrazide reagents under similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as IR and single crystal X-ray diffraction studies . Computational methods like HF and DFT are also employed to predict vibrational wavenumbers and to perform analyses such as NBO, HOMO and LUMO, and MEP . These methods could be applied to 2-(2,4-Dichlorophenoxy)propanehydrazide to gain insights into its molecular geometry, electronic structure, and potential reactivity.
Chemical Reactions Analysis
The chemical behavior of chlorinated phenols, which are structurally related to 2-(2,4-Dichlorophenoxy)propanehydrazide, has been studied under various conditions. For instance, the oxidative thermal degradation of 2-chlorophenol has been examined, revealing a range of products and suggesting mechanisms involving radical intermediates . This information could be relevant when considering the potential degradation pathways or reactivity of 2-(2,4-Dichlorophenoxy)propanehydrazide under similar conditions.
Physical and Chemical Properties Analysis
The analysis of 2,4-D and its esters via gas-liquid chromatography and mass spectrometry provides insights into the physical properties and analytical methods suitable for such compounds . The mineralization of 2,4-D by Phanerochaete chrysosporium indicates the biological degradation pathways and environmental fate of this class of compounds . Additionally, the presence of chlorinated dibenzo-p-dioxins and dibenzofurans as contaminants in older formulations of 2,4-D suggests the importance of analyzing impurities and understanding their impact on the environment and human health .
Aplicaciones Científicas De Investigación
-
Environmental Health Science and Engineering
- Application : Degradation of 2,4-Dichlorophenoxyacetic acid herbicide .
- Method : The study investigated the oxidative degradation of the herbicide via ultrasonic-assisted electro-activation of the persulfate system in the presence of nano-zero valent iron . The effect of experimental parameters such as pH value, electrical current, persulfate concentration, nano zero-valent iron dose, and initial organic pollutant concentration on the process performance was assessed .
- Results : Following optimal conditions, nearly 91% removal was done. Moreover, the complete removal of 2,4-Dichlorophenoxyacetic acid, 92% COD, and 88% TOC removal was achieved by this process near 140 min reaction .
-
Chemical Engineering
- Application : Adsorption of 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides .
- Method : The study presents an in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode and their application towards the adsorption of the herbicide from aqueous solution . Different experimental parameters like current density, pH, temperature and inter-electrode distance on the adsorption were optimized .
- Results : The results showed that the maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm −2 and pH of 7.0 .
-
Green Chemistry
- Application : Controlled release of herbicides .
- Method : In this work, 2-(2,4-dichlorophenoxy)acetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) were used as model herbicides. Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
- Results : The obtained herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5). The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .
-
Environmental Engineering
- Application : Ultrasonic coupling with electrical current for effective degradation .
- Method : The study combined ultrasonic waves with the electrochemical process to activate persulfate, which showed better efficiency into 2,4-Dichlorophenoxy acetic acid herbicide degradation compared to their implementation in individual and binary systems .
- Results : Following optimal conditions (pH = 5.62, 0.80 A applied electrical current, 0.39 mg/L persulfate), the degradation was effective .
-
Green Chemistry
- Application : Controlled release of herbicides .
- Method : In this work, 2-(2,4-dichlorophenoxy)acetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) were used as model herbicides. Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
- Results : The obtained herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5). The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .
-
Environmental Science and Pollution Research
- Application : Evaluation and comparison of advanced oxidation processes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) .
- Method : This manuscript presents an overview of the physicochemical characteristics, uses, regulations, environmental and human health impacts of 2,4-D, and different advanced oxidation processes (AOPs) to degrade this organic compound, evaluating and comparing operation conditions, efficiencies, and intermediaries .
- Results : Based on this review, 2,4-D degradation is highly efficient in ozonation (system O 3 /plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have the optimal efficiencies of degradation and mineralization .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASHHUFHMQDNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370506 | |
| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propanehydrazide | |
CAS RN |
15253-89-1 | |
| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




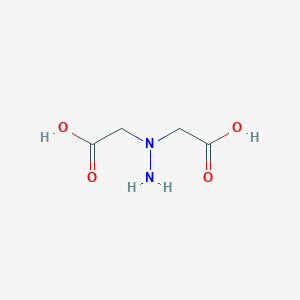
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
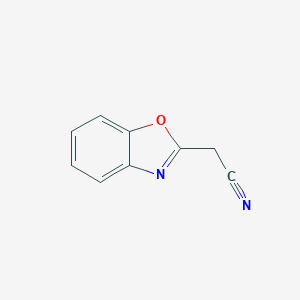


![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)

